molecular formula C15H21NOS B14590106 S-(2-Phenylethyl) azepane-1-carbothioate CAS No. 61133-47-9

S-(2-Phenylethyl) azepane-1-carbothioate

Cat. No.: B14590106
CAS No.: 61133-47-9
M. Wt: 263.4 g/mol
InChI Key: SHXVUHAINFAPIF-UHFFFAOYSA-N
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Description

S-(2-Phenylethyl) azepane-1-carbothioate: is a chemical compound with the molecular formula C₁₄H₁₉NOS It belongs to the class of azepane derivatives, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) azepane-1-carbothioate typically involves the reaction of azepane derivatives with phenylethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: S-(2-Phenylethyl) azepane-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(2-Phenylethyl) azepane-1-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(2-Phenylethyl) azepane-1-carbothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an acetylcholinesterase inhibitor, blocking the breakdown of acetylcholine and enhancing cholinergic transmission . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: S-(2-Phenylethyl) azepane-1-carbothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

61133-47-9

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

S-(2-phenylethyl) azepane-1-carbothioate

InChI

InChI=1S/C15H21NOS/c17-15(16-11-6-1-2-7-12-16)18-13-10-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2

InChI Key

SHXVUHAINFAPIF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)SCCC2=CC=CC=C2

Origin of Product

United States

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